

Bisindolylmaleimide I hydrochloride discovery and development

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An In-Depth Technical Guide to **Bisindolylmaleimide I Hydrochloride**: Discovery, Development, and Application

Introduction

BisindolyImaleimide I hydrochloride, also known as GF 109203X or Gö 6850, is a highly selective and potent inhibitor of Protein Kinase C (PKC).[1][2][3] Its development was a significant step forward from the non-selective kinase inhibitor staurosporine, offering researchers a more specific tool to investigate PKC-mediated signaling pathways.[4] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental application of **BisindolyImaleimide I hydrochloride** for researchers, scientists, and drug development professionals.

Discovery and Development

The journey to **BisindolyImaleimide I hydrochloride** began with the discovery of natural compounds like arcyriarubin, which possess the bisindolyImaleimide core structure.[5] These compounds are biosynthetically related to indolocarbazoles.[5] The limitations of early kinase inhibitors like staurosporine, which showed high potency but poor selectivity, spurred the synthesis of more specific inhibitors.[4]

Structure-activity relationship (SAR) studies on staurosporine identified the substructures responsible for its high potency and lack of selectivity. This led to the synthesis of a series of







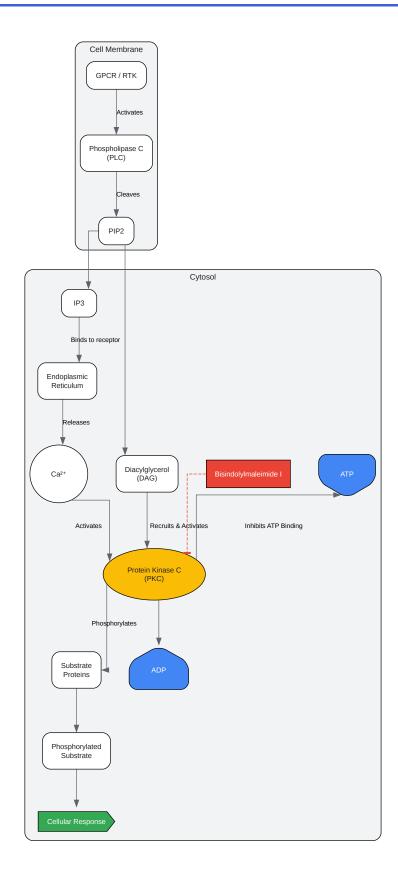
bisindolylmaleimides designed to be potent and selective PKC inhibitors.[4] Bisindolylmaleimide I (GF 109203X) emerged from these efforts as a highly selective, cell-permeable, and reversible inhibitor of PKC.[2][3][4] It is structurally similar to staurosporine but with modifications that confer significant selectivity for PKC isozymes.[3]

Mechanism of Action

BisindolyImaleimide I hydrochloride functions as a competitive inhibitor at the ATP-binding site within the catalytic domain of Protein Kinase C.[4][6] By occupying the ATP pocket, it prevents the phosphorylation of PKC substrates, thereby inhibiting the downstream signaling cascade. The compound exhibits high selectivity for conventional $(\alpha, \beta I, \beta II, \gamma)$ and novel (δ, ϵ) PKC isozymes.[1][3][7]

While renowned for its PKC inhibition, Bisindolylmaleimide I has also been identified as a potent inhibitor of other kinases, most notably Glycogen Synthase Kinase-3 (GSK-3).[2][8] This off-target activity is an important consideration in experimental design. It has also been reported to act as a competitive antagonist at the serotonin (5-HT) receptor subtype 5-HT3.[2]





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Figure 1: PKC Signaling Pathway and Inhibition by Bisindolylmaleimide I.



Quantitative Data

The inhibitory activity of **BisindolyImaleimide I hydrochloride** has been quantified against various kinases. The data highlights its high potency and selectivity for PKC isoforms over other kinases.

Table 1: In Vitro Inhibitory Activity (IC₅₀)

Kinase Target	IC ₅₀ Value	Notes	Reference(s)
ΡΚCα	10 - 20 nM	Cell-free assay	[1][7][9]
РКСВІ	17 nM	Cell-free assay	[7][9]
РКСВІІ	16 nM	Cell-free assay	[7][9]
РКСу	20 nM	Cell-free assay	[7][9]
ΡΚCδ	100 - 200 nM	In vitro	[1]
ΡΚCε	100 - 200 nM	In vitro	[1]
РКСζ	~6 µM	In vitro, very weak inhibition	[1]
GSK-3 (adipocyte lysates)	360 nM	In vitro	[3][8]
GSK-3β (immunoprecipitated)	170 nM	In vitro	[3][8]
Protein Kinase A (PKA)	2 μΜ	Much higher concentration needed	[3]

Table 2: Binding Affinity and Other Properties

Parameter	Value	Target	Reference(s)
K _i (ATP competition)	14 nM	PKC	[2][4]
K _i (Antagonism)	61 nM	5-HT₃ Receptor	[2]
Cellular IC50	0.2 - 2 μΜ	PKC	[1]



Experimental Protocols

Detailed methodologies are crucial for the effective application of **Bisindolylmaleimide I hydrochloride** in research.

Protocol 1: In Vitro PKC Kinase Assay

This protocol is adapted from methods used to determine the potency of PKC inhibitors.[7]

Objective: To measure the IC₅₀ of Bisindolylmaleimide I by quantifying the transfer of ^{32}P from [y- ^{32}P]ATP to a substrate.

Materials:

- Purified PKC enzyme
- Bisindolylmaleimide I hydrochloride
- [y-32P]ATP
- Substrate: Lysine-rich histone (e.g., Type III-S)
- Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 100 μM CaCl₂
- Lipid Activators: Phosphatidylserine (31 μg/mL), 1,2-sn-dioleylglycerol (0.5 μΜ)
- Stop Solution: 30 mg/mL casein and 12% trichloroacetic acid (TCA)

Procedure:

- Prepare a reaction mixture (final volume 80 μ L) containing Reaction Buffer, lipid activators, histone substrate, and [y-32P]ATP (10 μ M).
- Add varying concentrations of Bisindolylmaleimide I (or DMSO as a vehicle control) to the reaction tubes.
- Initiate the reaction by adding purified PKC (final concentration ~0.38 μg/mL).
- Incubate the mixture for 10 minutes at 30°C.



- Stop the reaction by adding 30 μ L of casein solution followed by 0.9 mL of 12% TCA to precipitate the proteins.
- Pellet the precipitate by centrifugation.
- Wash the pellet to remove unincorporated [y-32P]ATP.
- Quantify the incorporated radioactivity in the pellet using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of Bisindolylmaleimide I and determine the IC₅₀ value by non-linear regression analysis.

Protocol 2: Cellular Proliferation (MTT) Assay

This protocol assesses the effect of Bisindolylmaleimide I on cell proliferation stimulated by PKC activators.[7]

Objective: To determine the effect of PKC inhibition by Bisindolylmaleimide I on the proliferation of cultured cells.

Materials:

- Cell line (e.g., SNU-407 colon cancer cells, Swiss 3T3 fibroblasts)
- Culture medium (e.g., RPMI 1640)
- PKC activator (e.g., carbachol, phorbol esters)
- Bisindolylmaleimide I hydrochloride
- MTT solution (5 mg/mL in PBS)
- DMSO

Procedure:

- Seed cells in a 96-well plate and allow them to adhere.
- Serum-starve the cells for 18-24 hours to synchronize them.

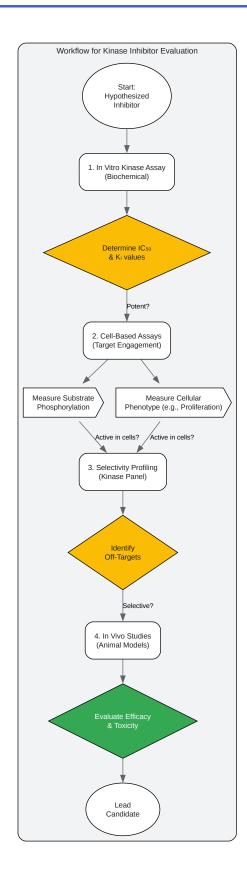
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- Pre-treat the cells with various concentrations of Bisindolylmaleimide I for 30 minutes.
- Stimulate the cells with a PKC activator (e.g., 1 mM carbachol) and incubate for 48 hours.
- Add 10 μL of MTT solution to each well and incubate for 3 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in 100 μ L of DMSO.
- Measure the absorbance at 570 nm (with background subtraction at 690 nm) using a microplate reader.
- Express results as a percentage of the control (stimulated cells without inhibitor) to determine the inhibitory effect on proliferation.





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Figure 2: General experimental workflow for kinase inhibitor evaluation.



Applications and Future Directions

Bisindolylmaleimide I hydrochloride remains a cornerstone tool for studying PKC-dependent cellular processes, including proliferation, differentiation, apoptosis, and platelet aggregation.[4] [7] Its ability to inhibit GSK-3 has also opened avenues for investigating pathways regulated by this kinase.[8] While its clinical development has been superseded by more advanced and isoform-specific inhibitors like Enzastaurin and Ruboxistaurin, the principles learned from its discovery and development continue to inform modern drug design.[5] Future research may focus on leveraging the dual PKC/GSK-3 inhibitory profile of bisindolylmaleimide derivatives for novel therapeutic strategies.

Conclusion

Bisindolylmaleimide I hydrochloride was a landmark achievement in the development of selective kinase inhibitors. Its discovery provided the scientific community with a precise tool to dissect the complex roles of Protein Kinase C in cellular signaling. The quantitative data on its potency and the detailed experimental protocols for its use underscore its continued relevance in both basic and translational research. Understanding its history, mechanism, and application is essential for any scientist working in the field of signal transduction and drug discovery.

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